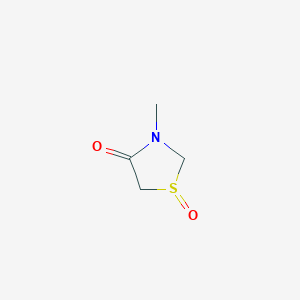
2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a diethylamino group, a dimethoxyphenyl group, and an octanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Octanol Backbone: This step involves the synthesis of the octanol backbone through a series of reactions, such as Grignard reactions or aldol condensations.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, using reagents like dimethoxybenzene and appropriate catalysts.
Attachment of the Diethylamino Group: The diethylamino group is attached via nucleophilic substitution reactions, often using diethylamine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the presence of a bromine atom and an ethylamine backbone.
2,5-Dimethoxy-4-bromophenethylamine: Another compound with a similar structure, differing in the substitution pattern on the phenyl ring.
特性
| 65424-59-1 | |
分子式 |
C20H36ClNO3 |
分子量 |
374.0 g/mol |
IUPAC名 |
[4-(2,5-dimethoxyphenyl)-4-hydroxyoctan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C20H35NO3.ClH/c1-7-10-13-20(22,15-16(4)21(8-2)9-3)18-14-17(23-5)11-12-19(18)24-6;/h11-12,14,16,22H,7-10,13,15H2,1-6H3;1H |
InChIキー |
QOZPKTMLMFRFFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC(C)[NH+](CC)CC)(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)
![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)

